molecular formula C16H22INO B15191788 7-Hydroxy-pipat I-125 CAS No. 148258-47-3

7-Hydroxy-pipat I-125

Cat. No.: B15191788
CAS No.: 148258-47-3
M. Wt: 369.26 g/mol
InChI Key: RTMIJLQPWFKAFE-WGRVQVJGSA-N
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Description

7-Hydroxy-pipat I-125, also known as [125I]R(+)-trans-7-hydroxy-2-(N-n-propyl-N-3’-iodo-2’-propenyl)aminotetralin, is a novel radioiodinated ligand. It is primarily used in scientific research to investigate and characterize the distribution of dopamine D3 receptors in the brain. This compound is known for its high specific activity and high affinity binding, making it an excellent probe for studying dopamine receptors .

Preparation Methods

The synthesis of 7-Hydroxy-pipat I-125 involves the radioiodination of the precursor compound, trans-7-hydroxy-2-(N-n-propyl-N-3’-iodo-2’-propenyl)aminotetralin. The reaction conditions typically include the use of iodine-125 as the radioisotope and a suitable oxidizing agent to facilitate the incorporation of the iodine atom into the precursor molecule . Industrial production methods for this compound are not widely documented, but the synthesis is generally carried out in specialized laboratories equipped to handle radioisotopes.

Chemical Reactions Analysis

7-Hydroxy-pipat I-125 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

    Reduction: Reduction reactions can also occur, potentially altering the structure and binding properties of the compound.

    Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-Hydroxy-pipat I-125 involves its binding to dopamine D3 receptors in the brain. The compound exhibits high affinity binding to these receptors, allowing for the selective labeling and visualization of D3 receptor sites. The molecular targets of this compound include dopamine D3 receptors, and the pathways involved are primarily related to dopaminergic signaling in the brain .

Comparison with Similar Compounds

7-Hydroxy-pipat I-125 is unique in its high specific activity and high affinity binding to dopamine D3 receptors. Similar compounds include:

These compounds share structural similarities but differ in their binding affinities, receptor selectivities, and specific applications in research.

Properties

CAS No.

148258-47-3

Molecular Formula

C16H22INO

Molecular Weight

369.26 g/mol

IUPAC Name

7-[[(E)-3-(125I)iodanylprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3/b8-3+/i17-2

InChI Key

RTMIJLQPWFKAFE-WGRVQVJGSA-N

Isomeric SMILES

CCCN(C/C=C/[125I])C1CCC2=C(C1)C=C(C=C2)O

Canonical SMILES

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O

Origin of Product

United States

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